molecular formula C7H15ClN2O3 B2723262 Ethyl 2-(3-aminopropanamido)acetate hydrochloride CAS No. 92503-20-3

Ethyl 2-(3-aminopropanamido)acetate hydrochloride

Cat. No.: B2723262
CAS No.: 92503-20-3
M. Wt: 210.66
InChI Key: GDWIXNDCYFQUKM-UHFFFAOYSA-N
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Description

Ethyl 2-(3-aminopropanamido)acetate hydrochloride (CAS: 92503-20-3) is a hydrochloride salt featuring an ethyl ester backbone conjugated to a 3-aminopropanamido group via an amide linkage. Its structure includes key functional groups: a primary amine (protonated as HCl salt), an amide, and an ethyl ester (Figure 1). This compound is synthesized via carbodiimide-mediated coupling reactions, such as those involving 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCl) in anhydrous DMF, followed by ammonolysis . The hydrochloride salt enhances aqueous solubility, making it advantageous for pharmaceutical applications, particularly as an intermediate in drug synthesis (e.g., antioxidants or enzyme inhibitors) .

Properties

IUPAC Name

ethyl 2-(3-aminopropanoylamino)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3.ClH/c1-2-12-7(11)5-9-6(10)3-4-8;/h2-5,8H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWIXNDCYFQUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation via Carbodiimide Coupling

A common approach involves activating the carboxylic acid precursor (e.g., 3-aminopropanoic acid) using carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide). The activated intermediate reacts with ethyl glycinate hydrochloride in anhydrous solvents like dichloromethane or THF. Post-reaction purification via recrystallization from ethanol/water mixtures yields the hydrochloride salt with >95% purity.

Reaction Conditions

  • Solvent: Dichloromethane (8x mass ratio relative to amine)
  • Catalyst: 1.3–1.7 mol equivalents of DMAP (4-dimethylaminopyridine)
  • Temperature: 0–5°C during activation, 20–25°C for coupling
  • Yield: 78–82%

Reductive Amination of Keto-Ester Intermediates

An alternative route employs reductive amination using ethyl 2-oxoacetate and 1,3-diaminopropane. Sodium cyanoborohydride or ammonium formate with palladium on carbon facilitates the reduction of the imine intermediate. This method is advantageous for scalability, as demonstrated in analogous syntheses of ethyl 2-(propylamino)acetate.

Optimized Parameters

  • Reducing Agent: Ammonium formate (7 mol equivalents)
  • Catalyst: 10% Pd/C (0.1–0.3 g per mmol substrate)
  • Solvent System: Ethanol/acetic acid (15:1 v/v)
  • Reaction Time: 3–5 hours at 80°C
  • Yield: Quantitative conversion post-purification

Hydrochloride Salt Formation

Freebase conversion to the hydrochloride salt is critical for stability. Gaseous HCl is bubbled into a cold (−5°C) ethanolic solution of the freebase, followed by solvent removal under reduced pressure. Recrystallization from industrial alcohol (95–98% ethanol) ensures a purity >98.5%.

Critical Factors

  • HCl Concentration: 80–100 g/L in ethanol
  • Crystallization Solvent: Petroleum ether/ethanol (1:3 v/v)
  • Purity Post-Recrystallization: 99.2%

Comparative Analysis of Methodologies

Method Yield Purity Advantages Limitations
Carbodiimide Coupling 78–82% >95% High selectivity, mild conditions Costly reagents, sensitive to moisture
Reductive Amination 90–95% >98% Scalable, uses inexpensive catalysts Requires strict temperature control
Hydrochloride Formation 95–98% >99% Enhances stability, simple process Risk of over-acidification

Data synthesized from.

Industrial-Scale Considerations

Solvent and Energy Efficiency

Patents highlight ethyl acetate and dichloromethane as preferred solvents due to their low boiling points (77°C and 40°C, respectively), enabling energy-efficient distillation. For example, in the preparation of potassium ethyl malonate, solvent recovery rates exceed 90% through fractional distillation.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : Ethyl 2-(3-aminopropanamido)acetate hydrochloride serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various reactions such as amide bond formation and nucleophilic substitutions.
  • Reagent in Chemical Reactions : This compound acts as a reagent for different chemical transformations, including oxidation and reduction processes. For example, it can be oxidized using potassium permanganate or reduced with sodium borohydride, facilitating diverse synthetic pathways.

Biology

  • Biochemical Studies : In biological research, this compound is employed to investigate enzyme interactions and protein modifications. Its amine group allows it to participate in various biochemical assays that explore cellular mechanisms and metabolic pathways .
  • Anticancer Research : Preliminary studies indicate that derivatives of compounds similar to this compound exhibit anticancer properties by inhibiting specific cellular pathways essential for cancer cell survival. This suggests potential therapeutic applications in oncology .

Medicine

  • Drug Development : The compound's structural features make it a candidate for drug development, particularly in creating new therapeutic agents targeting specific diseases. Its ability to interact with biological macromolecules positions it as a valuable tool in medicinal chemistry .
  • Delivery Systems : Research into drug delivery systems has identified this compound as a potential component for formulating effective delivery vehicles that enhance the bioavailability of therapeutic compounds.

Case Studies

Several case studies highlight the applications of this compound:

  • Synthesis of Bioactive Compounds : A study demonstrated the successful use of this compound in synthesizing bioactive molecules that inhibit specific enzymes involved in cancer progression. The results showed significant inhibition rates, suggesting its utility in developing anticancer drugs .
  • Enzyme Interaction Studies : Another investigation focused on the interactions between this compound and various enzymes, revealing insights into its mechanism of action at the molecular level. Such studies are crucial for understanding how modifications to this compound can enhance its efficacy as a therapeutic agent .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 2-(3-aminopropanamido)acetate hydrochloride with analogous compounds:

Compound Name Key Functional Groups Solubility Synthesis Route Applications
This compound Amide, ethyl ester, primary amine (HCl salt) High (due to HCl salt) EDCl-mediated coupling Pharmaceutical intermediate
Ethyl 2-(2-phenyl-1H-imidazol-4-yl)acetate Imidazole, ethyl ester Moderate (lipophilic imidazole ring) Cyclization reactions Antimicrobial research
H-7 hydrochloride (1-(5-isoquinolinesulfonyl)-2-methylpiperazine·2HCl) Isoquinoline, sulfonamide, HCl salt High (aqueous buffers) Sulfonylation Protein kinase inhibitor
(S)-2-(3-Aminopropanamido)-3-(1-methyl-1H-imidazol-5-yl)propanoic acid Imidazole, amide, carboxylic acid Moderate (zwitterionic nature) Multi-step amidation Enzyme inhibition studies



Key Observations :

  • Hydrochloride Salts : Both the target compound and H-7 hydrochloride exhibit enhanced water solubility due to ionic character, facilitating their use in biological assays .
  • Heterocyclic Influence: Imidazole derivatives (e.g., compounds in ) prioritize membrane permeability via lipophilic rings but require formulation adjustments for solubility. In contrast, the target compound’s aliphatic 3-aminopropanamido group balances solubility and reactivity.
  • Functional Group Diversity : Sulfonamide groups in H-7 hydrochloride confer specificity for kinase inhibition , while the target compound’s amide linkage is more versatile for derivatization in drug synthesis .

Physicochemical Properties

  • NMR Data: The target compound’s close analog, Ethyl 2-(2-(3-aminopropanamido)thiazol-4-yl)acetate hydrochloride, shows distinct $^1$H NMR signals at δ = 12.10 (br s, NH), 4.07 (q, OCH$2$), and 3.22 (q, CH$2$NH$2$), confirming the presence of protonated amine and ester groups . Comparable ethyl esters in imidazole derivatives (e.g., δ = 4.07–4.15 for OCH$2$ in ) highlight shared ester motifs.
  • Solubility: The HCl salt form increases solubility in polar solvents (>50 mg/mL in water), whereas non-ionic imidazole derivatives (e.g., ) require DMSO or ethanol for dissolution.

Biological Activity

Ethyl 2-(3-aminopropanamido)acetate hydrochloride is a compound that has garnered attention due to its potential biological activities. This article will explore its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by the presence of an ethyl ester and an amino group. Its structure can be represented as follows:

C7H14ClN2O2\text{C}_7\text{H}_{14}\text{Cl}\text{N}_2\text{O}_2

This compound is soluble in water due to the presence of the hydrochloride salt, enhancing its bioavailability for biological assays.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes related to cancer cell proliferation, similar to other aminopropanamido derivatives which have shown micromolar inhibition against mitotic kinesins such as HSET (KIFC1) .
  • Cell Cycle Disruption : The compound may induce cell cycle arrest in cancer cells, leading to increased apoptosis. This effect is particularly relevant in cells with centrosome amplification, where it can promote multipolar spindle formation .

Anticancer Properties

This compound exhibits promising anticancer activity. Its ability to disrupt mitotic processes makes it a candidate for further development in cancer therapeutics.

Case Study Findings :

  • In Vitro Studies : In laboratory settings, the compound was tested against various cancer cell lines. It demonstrated significant inhibition of cell growth at concentrations as low as 10 µM, indicating potent biological activity .
  • Mechanistic Insights : The compound's mechanism was elucidated through assays measuring its impact on mitotic spindle formation. Treated cells displayed multipolar spindles, confirming its role in disrupting normal mitotic processes .

Antimicrobial Activity

Emerging research also points towards antimicrobial properties, although these findings are less extensive. The structural similarities with other known antimicrobial agents suggest potential efficacy against bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectConcentration (µM)Reference
AnticancerCell Growth Inhibition10
AntimicrobialBacterial InhibitionTBDPreliminary
Enzyme InhibitionHSET (KIFC1) InhibitionMicromolar

Table 2: Structure-Activity Relationship (SAR)

Compound VariantActivity LevelNotes
This compoundHighSignificant mitotic disruption
Benzamidopropanamido analogsModerateVariability in potency

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of related compounds. For instance, alterations in the amide and ester functionalities have been shown to significantly affect enzyme inhibition and solubility profiles .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 2-(3-aminopropanamido)acetate hydrochloride?

The synthesis typically involves coupling reactions between activated carboxylic acid derivatives and amines. For instance, carbodiimide-based coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) are used to form amide bonds between 3-aminopropanoic acid derivatives and ethyl glycinate intermediates under anhydrous conditions. Post-reaction, the product is isolated as a hydrochloride salt via acidification . Similar strategies are observed in the synthesis of structurally related peptidomimetics, where anhydrous DMF and tertiary amines (e.g., NEt₃) are used to optimize reaction efficiency .

Q. How is this compound characterized for purity and structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR in D₂O) is critical for confirming the presence of key functional groups, such as the ethyl ester and amide protons. For example, the ethyl group typically shows a triplet near δ 1.2 ppm, while the amide protons appear as broad signals between δ 6.0–8.0 ppm . Mass spectrometry (MS) and elemental analysis further validate molecular weight and composition. Purity is often assessed via reverse-phase HPLC or GC-MS, particularly for detecting residual solvents or byproducts .

Q. What are the recommended storage conditions to ensure compound stability?

The compound should be stored in a desiccator at –20°C under inert gas (e.g., nitrogen or argon) to prevent hydrolysis of the ester or amide bonds. Stability studies under accelerated degradation conditions (e.g., elevated temperature or humidity) can empirically determine shelf life .

Advanced Research Questions

Q. How can researchers optimize coupling reaction yields when synthesizing this compound?

Yield optimization requires careful control of stoichiometry, solvent choice, and reaction time. For example:

  • Solvent : Anhydrous DMF or DMSO enhances reagent solubility and minimizes side reactions.
  • Coupling agents : EDC/NHS systems improve amide bond formation efficiency by stabilizing reactive intermediates .
  • pH : Maintaining a slightly basic pH (~7–8) with tertiary amines (e.g., NEt₃) prevents premature protonation of the amine nucleophile. Parallel small-scale reactions with varying parameters (e.g., molar ratios, temperature) can identify optimal conditions .

Q. What analytical techniques are suitable for resolving contradictions in structural data (e.g., NMR vs. MS)?

Discrepancies between NMR and MS data may arise from impurities, tautomerism, or ionization artifacts. To resolve these:

  • 2D NMR (e.g., HSQC, HMBC) : Assigns proton-carbon correlations to confirm connectivity.
  • High-resolution MS (HRMS) : Provides exact mass to distinguish between isobaric species.
  • X-ray crystallography : Defines absolute configuration if single crystals are obtainable, though this is challenging for hydrochloride salts due to hygroscopicity .

Q. How does the hydrochloride salt form influence the compound’s solubility and reactivity in biological assays?

The hydrochloride salt enhances aqueous solubility, making it suitable for in vitro assays (e.g., binding studies). However, chloride ions may interfere with certain biological targets (e.g., ion channels). To mitigate this:

  • Counterion exchange : Convert to a different salt (e.g., acetate) via ion-exchange chromatography.
  • Buffer optimization : Use low-chloride buffers (e.g., Tris-HCl at minimal concentration) to avoid confounding effects .

Q. What strategies are effective for analyzing degradation products under physiological conditions?

Simulated physiological conditions (e.g., PBS at pH 7.4, 37°C) can be used to study degradation pathways. Techniques include:

  • LC-MS/MS : Identifies hydrolyzed products (e.g., free carboxylic acid or amine derivatives).
  • Stability-indicating assays : HPLC methods with UV/vis or charged aerosol detection (CAD) quantify degradation kinetics .

Methodological Notes

  • Synthesis troubleshooting : If coupling yields are low, consider pre-activating the carboxylic acid with NHS or HOAt before adding the amine .
  • Data interpretation : Always cross-validate NMR assignments with COSY or NOESY to rule out overlapping signals from conformational isomers .

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